molecular formula C19H17N3O4 B2637880 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 904525-76-4

2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2637880
CAS RN: 904525-76-4
M. Wt: 351.362
InChI Key: PEUJHYBSHXRQFU-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide, also known as DPMA, is a chemical compound that has gained significant attention in scientific research. DPMA is a pyrazine derivative that has been synthesized through various methods and has shown promising results in various research applications.

Scientific Research Applications

Antimicrobial Activities

Compounds synthesized incorporating pyrazole moieties have been tested for their antimicrobial effectiveness. Specifically, certain derivatives have exhibited significant anti-bacterial and anti-fungal activities. These findings underscore the potential of such compounds in the development of new antimicrobial agents (Saravanan et al., 2010).

Anticancer and Antiviral Activities

Research has also highlighted the anticancer and antiviral potential of related compounds. For instance, specific 2-pyrazoline-substituted 4-thiazolidinones showed selective inhibition of leukemia cell lines and demonstrated high activity against certain virus strains, suggesting their utility in cancer and viral infection therapies (Havrylyuk et al., 2013).

Cytotoxic Activity

In the quest for novel anticancer agents, modifications of the pyrimidine ring in certain acetamide derivatives have resulted in compounds with appreciable cancer cell growth inhibition against several cancer cell lines, highlighting their potential as anticancer therapies (Al-Sanea et al., 2020).

Molecular Conformations and Biological Activities

The study of different molecular conformations and hydrogen bonding in certain acetamide derivatives has provided insights into their analgesic, antibacterial, and anti-inflammatory properties. Understanding these molecular structures could aid in the design of drugs with targeted biological activities (Narayana et al., 2016).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. Such compounds have shown significant activity in various assays, indicating their potential in combating oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-26-16-9-7-14(8-10-16)20-17(23)13-21-11-12-22(19(25)18(21)24)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUJHYBSHXRQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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